Ursodeoxycholic acid sodium salt hydrate is classified as a bile acid and falls under the category of pharmaceuticals. It is synthesized from chenodeoxycholic acid or cholic acid through various chemical processes. The primary source of ursodeoxycholic acid is animal bile, particularly from bears, but it can also be synthesized chemically or enzymatically.
The synthesis of ursodeoxycholic acid sodium salt hydrate can be accomplished through several methods:
Ursodeoxycholic acid sodium salt hydrate has a complex steroid structure characteristic of bile acids. Its molecular formula is C24H40NNaO6S, and it features several hydroxyl groups that contribute to its solubility and biological activity.
Ursodeoxycholic acid sodium salt hydrate can participate in various chemical reactions:
Ursodeoxycholic acid sodium salt hydrate functions primarily by altering bile composition and promoting cholesterol solubilization. Its mechanism includes:
Ursodeoxycholic acid sodium salt hydrate exhibits several notable physical and chemical properties:
Ursodeoxycholic acid sodium salt hydrate has several important applications:
Ursodeoxycholic acid sodium salt hydrate, the pharmaceutically stabilized form of ursodeoxycholic acid (UDCA), demands stringent synthesis protocols to achieve high chemical purity and stereochemical integrity. Its production leverages chemoenzymatic, microbial, and engineering-driven approaches to overcome inefficiencies inherent in traditional chemical routes.
Chenodeoxycholic acid (CDCA) serves as the predominant precursor for UDCA synthesis due to structural similarity, differing only in the C7 hydroxyl group orientation (α in CDCA vs. β in UDCA). Industrial epimerization employs a two-step oxidation-reduction sequence:
Table 1: Hydroxysteroid Dehydrogenases in UDCA Synthesis
Enzyme | Source | Cofactor | Activity (U/mg) | Yield (%) | Reference |
---|---|---|---|---|---|
7α-HSDH | Comamonas testosteroni | NADP⁺ | 185 | ~90 | [5] |
7α-HSDH | Clostridium absonum | NADP⁺ | 59 | 89 | [5] |
7β-HSDH | Ruminococcus torques | NADPH | Not reported | >98 | [5] |
7β-HSDH | Engineered E. coli | NADH | 42 | 95 | [5] |
Challenges include cofactor dependence and product inhibition. Immobilizing 7α-HSDH/7β-HSDH on chitosan or epoxy resins enhances enzyme stability, enabling 10+ catalytic cycles with <15% activity loss [7].
Whole-cell biocatalysis bypasses enzyme isolation complexities. Engineered Escherichia coli co-expressing 7α-HSDH, 7β-HSDH, and glucose dehydrogenase converts CDCA to UDCA at 50 g/L substrate loading with 73% molar yield in 12 hours [5] [9]. Pseudomonas putida systems utilizing cholic acid (CA) require additional enzymatic steps:
Flow chemistry enhances UDCA synthesis by intensifying mass transfer, improving temperature control, and enabling continuous processing. Key implementations:
Scalability remains contingent on reactor fouling mitigation and enzyme longevity—areas targeted via ceramic monolith supports and flow-adapted enzyme mutants [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7